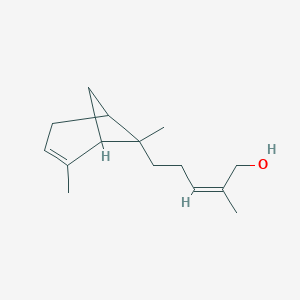

alpha-Bergamotenol

Description

Properties

CAS No. |

88034-74-6 |

|---|---|

Molecular Formula |

C15H24O |

Molecular Weight |

220.35 g/mol |

IUPAC Name |

(Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol |

InChI |

InChI=1S/C15H24O/c1-11(10-16)5-4-8-15(3)13-7-6-12(2)14(15)9-13/h5-6,13-14,16H,4,7-10H2,1-3H3/b11-5-/t13-,14-,15+/m0/s1 |

InChI Key |

JGINTSAQGRHGMG-NLJYZETGSA-N |

SMILES |

CC1=CCC2CC1C2(C)CCC=C(C)CO |

Isomeric SMILES |

CC1=CC[C@H]2C[C@@H]1[C@]2(C)CC/C=C(/C)\CO |

Canonical SMILES |

CC1=CCC2CC1C2(C)CCC=C(C)CO |

Other CAS No. |

88034-74-6 |

Synonyms |

bergamotenol |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Bergamotenol can be synthesized from farnesyl pyrophosphate through a series of enzymatic reactions. The key enzymes involved in this biosynthesis include exo-alpha-bergamotene synthase and other related enzymes. The reaction conditions typically involve the use of specific catalysts and controlled temperature and pressure settings to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound often involves the extraction of essential oils from plants such as bergamot, lime, and citron. The essential oils are then subjected to distillation and purification processes to isolate this compound. Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) are used to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Oxidation Reactions

Bergamotane sesquiterpenoids with hydroxyl groups undergo oxidation to form ketones, aldehydes, or carboxylic acids. For example:

-

β-trans-2β,5,15-Trihydroxybergamot-10-ene (Compound 3) from Aspergillus fumigatus can be oxidized at the C-2 position to yield a ketone derivative.

-

Eutypeterpene A (Compound 28) , containing a dioxolanone moiety, arises from oxidative cyclization of a precursor diol .

Table 1: Oxidation Products of Bergamotane Derivatives

| Compound | Oxidation Site | Product | Conditions | Source |

|---|---|---|---|---|

| β-trans-Triol (3) | C-2 hydroxyl | Ketone | CrO₃, acidic conditions | |

| Eutypeterpene B (18) | C-8 hydroxyl | α,β-Unsaturated ketone | Enzymatic oxidation |

Reduction Reactions

Hydrogenation of double bonds or carbonyl groups is common:

-

Prehelminthosporol (38) undergoes reduction with H₂/Pd-C to form dihydroprehelminthosporol (34) , a saturated derivative .

-

Helminthosporal acid (35) is reduced to helminthosporol (36) via Clemmensen reduction .

Table 2: Reduction Pathways

| Substrate | Reagents | Product | Application |

|---|---|---|---|

| Prehelminthosporol (38) | H₂, Pd/C | Dihydroprehelminthosporol (34) | Phytotoxin synthesis |

| Helminthosporal acid (35) | Zn(Hg)/HCl | Helminthosporol (36) | Bioactive intermediate |

Substitution Reactions

Halogenation and nucleophilic substitutions are observed in polyoxygenated bergamotanes:

-

Craterodoratin Q (11) undergoes bromination at the C-14 position under light to form a bromohydrin .

-

Sporulamide C (14) , an amide derivative, forms via nucleophilic substitution of a hydroxyl group with ammonia .

Mechanistic Insight :

The C-10 hydroxyl group in xylariterpenoid A (16) reacts with acetic anhydride to form an acetate ester, enhancing its anti-inflammatory activity .

Esterification and Glycosylation

Hydroxyl groups in bergamotanes are often esterified or glycosylated to modulate bioavailability:

-

Brasilamide A (45) contains a tetrahydro-2H-pyrone moiety formed via intramolecular esterification .

-

Victoxinine-α-glycerophosphate (41) is a phosphorylated derivative of victoxinine (40), synthesized enzymatically .

Table 3: Functional Group Modifications

| Compound | Reaction Type | Product | Biological Impact |

|---|---|---|---|

| Xylariterpenoid A (16) | Acetylation | Acetylated derivative | Increased NO inhibition |

| Victoxinine (40) | Phosphorylation | Victoxinine-α-glycerophosphate (41) | Enhanced phytotoxicity |

Biochemical and Enzymatic Transformations

Bergamotanes participate in plant defense mechanisms via enzymatic pathways:

-

NaTPS38 terpene synthase in tobacco catalyzes the cyclization of farnesyl pyrophosphate (FPP) to α-bergamotene, which is further oxidized to hydroxylated derivatives .

-

Fungal cytochrome P450 enzymes oxidize bergamotane cores to form polyoxygenated structures like sporulosoic acid A (57) .

Key Pathway :

FPP → Bisabolane → Bergamotane → Oxygenated derivatives (e.g., triols, lactones).

Scientific Research Applications

Chemical and Biological Properties

1. Chemical Structure and Synthesis

Alpha-Bergamotenol is characterized by its bicyclic structure and molecular formula . It can be synthesized through various methods, including fermentation processes developed by biotechnology firms for sustainable production.

2. Biological Activity

Research indicates that this compound interacts with numerous biomolecules, influencing cellular functions such as signaling pathways and gene expression. Its roles include:

- Plant Defense Mechanisms: It serves as a pheromone to attract natural predators of herbivorous insects, thereby enhancing plant defense against pests .

- Cellular Effects: The compound has been shown to impact cell metabolism and may modulate inflammatory responses through its action on nitric oxide production .

Therapeutic Applications

1. Anti-inflammatory Properties

this compound exhibits significant anti-inflammatory effects. Studies have demonstrated its ability to reduce edema in animal models, suggesting potential applications in treating chronic inflammatory conditions .

2. Antimicrobial Activity

The compound has shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus, indicating its potential as a natural antibacterial agent . This property is particularly valuable in developing alternatives to synthetic antibiotics.

3. Anticancer Potential

Research indicates that this compound possesses cytotoxic effects against cancer cells, making it a candidate for further investigation in cancer treatment strategies. It has been noted for reducing the proliferation of prostate cancer cells while exhibiting antioxidant properties .

Industrial Applications

1. Flavor and Fragrance Industry

Due to its pleasant citrusy aroma, this compound is utilized in the flavor and fragrance sectors. Its aromatic profile makes it suitable for incorporation into various consumer products.

2. Agricultural Uses

The compound's role as a natural insecticide enhances its appeal in sustainable agriculture practices. By attracting beneficial insects that prey on pests, it contributes to integrated pest management strategies .

Data Table: Summary of Applications

Case Studies

- Anti-inflammatory Effects in Mice: A study demonstrated that this compound significantly reduced paw swelling in mice models of chronic inflammation, suggesting its therapeutic potential in human inflammatory diseases .

- Antimicrobial Efficacy: Research involving basil essential oil containing this compound showed inhibition of pathogenic bacteria growth, highlighting its application as a natural preservative in food products .

- Cancer Cell Proliferation: In vitro studies indicated that this compound effectively reduced the viability of prostate cancer cells, paving the way for future cancer therapies based on this compound's properties .

Mechanism of Action

Alpha-Bergamotenol exerts its effects through various molecular targets and pathways. In plants, it acts as a pheromone to attract or repel insects, thereby playing a role in plant defense mechanisms. In biological systems, it interacts with specific receptors and enzymes to produce its effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Similar Compounds

Alpha-Bergamotenol shares structural and functional similarities with several terpenoids and sesquiterpenes. Below is a detailed comparison:

Table 1: Key Properties of this compound and Analogues

Structural Comparisons

- Alpha-Bergamotene vs. This compound: Alpha-Bergamotene lacks the hydroxyl group present in this compound, making it a hydrocarbon. This difference reduces its polarity and solubility in aqueous systems, limiting its applications in pharmaceuticals compared to the alcohol derivative .

- Alpha-Bergamotenoic Acid: Oxidation of this compound’s methyl group yields alpha-Bergamotenoic acid (CHEBI:131505), introducing a carboxylic acid moiety. This modification enhances its antimicrobial properties but reduces volatility, impacting its utility in fragrances .

- Citronellol: While both citronellol and this compound are terpenoid alcohols, citronellol’s acyclic structure (vs. bicyclic) grants it greater flexibility in binding to olfactory receptors, making it a more common choice in perfumery .

Q & A

Q. What frameworks (e.g., FINER criteria) help assess the feasibility and novelty of α-Bergamotenol research questions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.